6-Ethoxy-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

描述

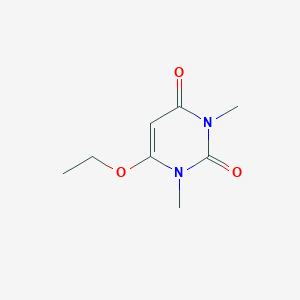

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 93787-99-6) is a pyrimidine derivative characterized by a dione core (positions 2 and 4) and substituents at positions 1, 3, and 5. Its molecular formula is C₈H₁₂N₂O₃, with a molecular weight of 184.19 g/mol . The ethoxy group at position 6 distinguishes it from closely related compounds, which often feature amino, chloro, or hydroxyl groups at this position. This substitution influences its electronic properties, solubility, and reactivity, making it relevant in pharmaceutical and synthetic chemistry.

属性

IUPAC Name |

6-ethoxy-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-7-5-6(11)9(2)8(12)10(7)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVSFCRIFZADMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C(=O)N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290917 | |

| Record name | 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93787-99-6 | |

| Record name | 93787-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 6-ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically starts from 1,3-dimethyluracil or related pyrimidine-2,4-dione frameworks. The key step involves introducing the ethoxy substituent at the 6-position through nucleophilic substitution or alkylation reactions using ethyl-containing reagents under controlled conditions.

Preparation via Alkylation of 1,3-Dimethyl-5-hydroxyuracil

A common approach involves the alkylation of 1,3-dimethyl-5-hydroxyuracil derivatives with ethyl halides or ethoxy-containing alkylating agents in the presence of a base, such as potassium carbonate, under reflux conditions.

- Dissolve 1,3-dimethyl-5-hydroxyuracil (5 mmol) in refluxing acetone (100 mL).

- Add potassium carbonate (15 mmol) as a base.

- Add ethyl bromide or ethyl iodide (10 mmol) as the alkylating agent.

- Stir the mixture under reflux for 12 hours.

- Quench the reaction with water, extract with ethyl acetate, dry over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure.

- Purify the residue by silica gel chromatography to isolate the 6-ethoxy derivative.

This method is adapted from similar propargyloxyuracil preparations and can be modified for ethoxy substitution by replacing propargyl bromide with ethyl halides.

Catalytic Methods Using Porous Catalysts

Recent advances have introduced catalytic methods employing porous catalysts such as MIL-125(Ti)-based materials to facilitate the formation of substituted pyrimidine derivatives under solvent-free or mild conditions.

Catalytic Reaction Highlights:

- MIL-125(Ti)-N(CH2PO3H2)2 catalyst is prepared by functionalizing MIL-125(Ti)-NH2 with paraformaldehyde and phosphorous acid in ethanol under reflux.

- The catalyst is then used to promote reactions between 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and suitable electrophiles at elevated temperatures (e.g., 100 °C) under solvent-free conditions.

- This approach enhances reaction rates and yields while reducing solvent use and waste.

Though this method was demonstrated for related pyrimidine derivatives, it suggests potential applicability for preparing 6-ethoxy substituted analogs by selecting appropriate ethoxy-containing substrates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of 1,3-dimethyl-5-hydroxyuracil | Potassium carbonate, ethyl bromide/iodide | Reflux in acetone, 12 h | Straightforward, scalable | Requires purification by chromatography |

| Catalytic synthesis with MIL-125(Ti) derivatives | MIL-125(Ti)-N(CH2PO3H2)2 catalyst, 6-amino derivative | 100 °C, solvent-free, 12 h | Eco-friendly, high yield | Catalyst preparation required |

| Microwave-assisted one-pot synthesis | 5-Aminouracil derivatives, alkylating agents | Microwave irradiation, short time | Rapid, efficient | Requires microwave equipment |

Research Findings and Characterization

- Purified this compound typically appears as a white solid with melting points consistent with literature values.

- Characterization is confirmed by nuclear magnetic resonance (1H NMR, 13C NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR).

- Yields vary depending on the method but generally range from 60% to 85% after purification.

- Catalytic and microwave methods provide environmentally friendly alternatives with reduced reaction times and solvent usage.

化学反应分析

Types of Reactions

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

科学研究应用

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituents:

Physicochemical Properties

- Solubility: The ethoxy group increases lipophilicity compared to amino or hydroxyl analogs, reducing water solubility. This property may enhance membrane permeability in drug design .

- Stability: Ethoxy-substituted derivatives are less prone to oxidation than amino analogs (e.g., 5,6-diamino derivatives in ), which can undergo oxidative deamination .

Key Research Findings

Catalytic Efficiency: The 6-amino analog achieves 69% yield in a model reaction within 7 minutes using a GO/Fe₃O₄@PTRMS@BDSA@SO₃H catalyst, highlighting its superior reactivity over ethoxy or chloro derivatives .

Synthetic Versatility : The 6-chloro derivative undergoes facile substitution with urea under microwave irradiation to yield pyrimido[4,5-d]pyrimidines with anticancer activity .

Stability Advantage: The ethoxy group’s resistance to acidic hydrolysis (compared to amino groups) makes it a stable intermediate in prolonged syntheses .

生物活性

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 93787-99-6) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article examines the compound's biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 184.19 g/mol. The compound features a pyrimidine ring substituted with ethoxy and dimethyl groups, contributing to its diverse biological interactions.

Anticancer Activity

Research indicates that compounds within the pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 6-Ethoxy-1,3-dimethylpyrimidine can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer progression.

Case Study: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of pyrimidine derivatives on FaDu hypopharyngeal tumor cells, it was found that certain compounds demonstrated enhanced cytotoxicity compared to traditional chemotherapy agents like bleomycin. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the pyrimidine ring for enhancing biological activity .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| Bleomycin | 5.0 | DNA strand breakage |

| EF24 Analog | 4.0 | IKKb inhibition |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has demonstrated that similar pyrimidine derivatives can inhibit key enzymes involved in cancer metabolism and progression.

Acetylcholinesterase Inhibition

The compound has also been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Structure-Activity Relationship

The effectiveness of this compound is closely related to its structural features. Modifications to the pyrimidine ring and substituents can significantly alter its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Ethoxy Group | Enhances solubility and bioavailability |

| Dimethyl Substitution | Increases enzyme binding affinity |

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antiproliferative Effects : Compounds similar to 6-Ethoxy-1,3-dimethylpyrimidine have shown promising antiproliferative effects on HeLa cells at concentrations below 10 µM .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects have revealed pathways involving DNA alkylation and cell cycle disruption .

- In Vivo Studies : Preliminary animal studies indicated potential efficacy in reducing tumor growth when administered in conjunction with standard chemotherapy regimens .

常见问题

Q. How can reaction scalability (mg to gram scale) be achieved without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。